![molecular formula C19H15F2N5O4 B2739604 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1052607-55-2](/img/structure/B2739604.png)
2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with several functional groups. It contains a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. This ring is substituted with a 3,4-difluorophenyl group and a 4-methoxyphenyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the substituted phenyl groups would likely have a significant impact on the compound’s shape and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolo[3,4-d][1,2,3]triazole ring might participate in various chemical reactions. Additionally, the fluorine atoms on the phenyl ring are highly electronegative, which could make this ring a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and affect its interactions with other molecules .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on similar compounds, such as various 1,2,4-triazole derivatives, highlights their potential in antimicrobial applications. The synthesis of novel triazole derivatives and their evaluation for antimicrobial properties suggest a broad interest in leveraging such molecular structures for fighting infections. For instance, Bektaş et al. (2010) demonstrated the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activity against test microorganisms (Bektaş et al., 2010).
Electrochemical Properties
The electrochemical properties of compounds containing similar functional groups, such as tetrasubstituted tetraphenylethenes, have been studied for their potential applications in materials science. Research by Schreivogel et al. (2006) explored the synthesis and electrochemical properties of such compounds, providing insights into their potential utility in electronic materials and devices (Schreivogel et al., 2006).
Fluorescent Probes and Sensing Applications
Studies on compounds with specific fluorophenyl or methoxyphenyl groups have shown their applicability as fluorescent probes for sensing metal cations and pH changes. For example, Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogues suitable for sensing magnesium and zinc cations, highlighting the role of such compounds in developing sensitive and selective sensors for environmental and biological applications (Tanaka et al., 2001).
Development of Anticancer Agents
Research into the synthesis of novel heterocyclic compounds derived from structurally similar molecules has indicated their potential as anticancer agents. Studies have explored the synthesis pathways and evaluated the anticancer activities of these compounds, suggesting their relevance in pharmaceutical research and drug development. For example, Kumar et al. (2019) synthesized new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling, evaluating their anticancer and antimicrobial activity, thus contributing to the search for new therapeutic agents (Kumar et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O4/c1-30-12-5-2-10(3-6-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-4-7-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLTVBMVKESBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

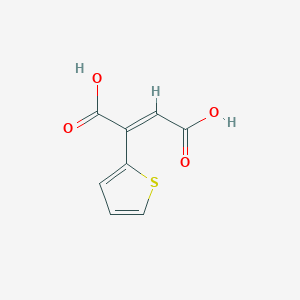
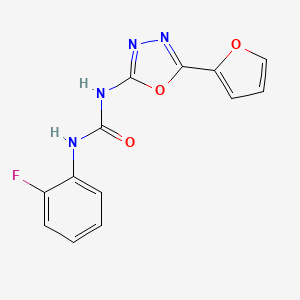
![3,4-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2739527.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2739529.png)
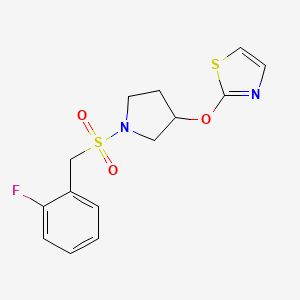
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)
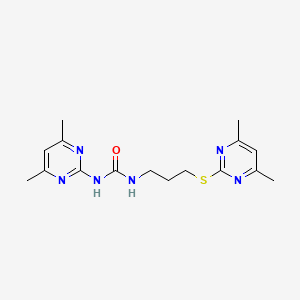

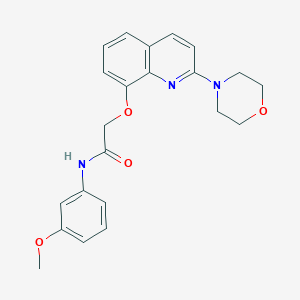
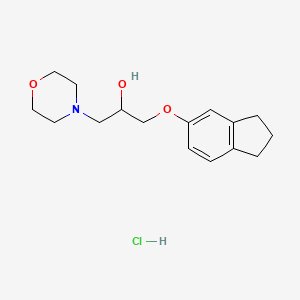

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide](/img/structure/B2739543.png)
![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2739544.png)
